2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide
Overview
Description
2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzamides and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide involves its interaction with various cellular targets. It has been shown to inhibit the activity of histone deacetylases (HDACs) which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. Furthermore, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of cancer cells. Furthermore, it has been found to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. It has also been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide in lab experiments include its ability to inhibit the growth of cancer cells and exhibit anti-inflammatory and anti-microbial activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the study of 2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide. These include:
1. Further studies to determine the pharmacokinetics and pharmacodynamics of this compound.
2. Investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its anti-tumor activity.
3. Development of novel derivatives of this compound with improved pharmacological properties.
4. Investigation of the potential use of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
5. Investigation of the potential use of this compound as an anti-microbial agent.
Conclusion
In conclusion, 2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. Its mechanism of action involves its interaction with various cellular targets, leading to the inhibition of cancer cell growth and the reduction of inflammation. While there are limitations to using this compound in lab experiments, there are several future directions for the study of this compound, including the development of novel derivatives with improved pharmacological properties and investigation of its potential use in the treatment of other diseases.
Scientific Research Applications
2-chloro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. This compound has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
properties
IUPAC Name |
2-chloro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-9-4-6-14(12-17)20(25)23-15-7-5-8-16(13-15)24-21(26)18-10-2-3-11-19(18)22/h2-13H,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWUUSGRIXFXKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196828 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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